molecular formula C18H20N6OS B2953165 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868968-35-8

1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2953165
CAS No.: 868968-35-8
M. Wt: 368.46
InChI Key: YJBNFXKSXTVXOL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings. The pyridine and triazole rings, for example, are aromatic and would therefore be involved in electrophilic aromatic substitution reactions. The azepane ring, being a saturated seven-membered ring, would have different reactivity, potentially undergoing nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the sulfanyl group could make the compound polar and potentially soluble in water, while the multiple ring structures could contribute to a relatively high molecular weight .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Research has shown the synthesis of new nitrogen bridge-head triazolopyridines, pyridotriazines, and pyridotriazepines incorporating various moieties, prepared from reactions with electrophilic reagents. These compounds are explored for their potential in biological and medicinal applications due to their unique structural properties (Abdel-Megid et al., 2013).

  • Antimicrobial Activity : Another study synthesized chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems, which were then screened for antimicrobial activity. Certain compounds demonstrated significant activity, suggesting the potential for developing new antimicrobial agents (Ali & Ibrahim, 2010).

Catalysis and Synthetic Applications

  • Cycloaddition Reactions : A method involving air-stable azomethine ylides prepared via rhodium-catalyzed reactions allowed for catalytic multicomponent [5 + 2] cycloaddition reactions. This method facilitates the synthesis of biologically active 1,4-diazepine compounds, highlighting the role of catalysis in creating complex heterocyclic structures (Lee et al., 2014).

Advanced Heterocyclic Structures

  • Diheteroaryl Thienothiophene Derivatives : Research into the synthesis of diheteroaryl thienothiophene derivatives demonstrates the utility of heterocyclic compounds in creating novel materials with potential applications in electronic devices and as pharmaceutical intermediates (Mabkhot et al., 2011).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(23-10-3-1-2-4-11-23)13-26-16-8-7-15-20-21-18(24(15)22-16)14-6-5-9-19-12-14/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBNFXKSXTVXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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